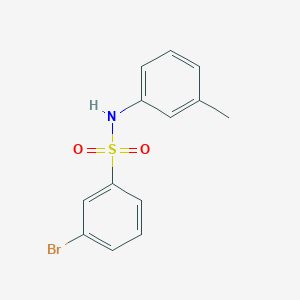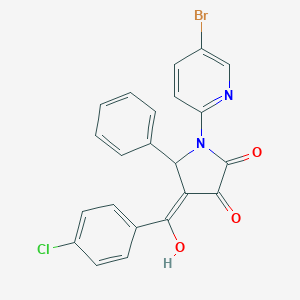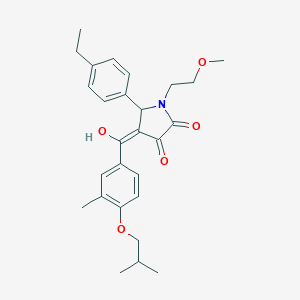![molecular formula C11H15NOS B267784 N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
N-[2-(methylsulfanyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylsulfanyl)phenyl]butanamide, also known as NSI-189, is a novel compound that has gained attention for its potential use in treating depression and other mood disorders. This compound is a small molecule that was developed by Neuralstem, Inc., a biotechnology company that specializes in the development of therapies for central nervous system diseases. In
作用機序
N-[2-(methylsulfanyl)phenyl]butanamide is believed to work by increasing the production of new neurons in the hippocampus. This increase in neurogenesis is thought to be mediated by the upregulation of certain genes and the activation of specific signaling pathways. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, as well as increase the levels of certain neurotransmitters, such as serotonin and dopamine. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
実験室実験の利点と制限
N-[2-(methylsulfanyl)phenyl]butanamide has several advantages for lab experiments. It is a small molecule that can easily be synthesized and purified. It has also been extensively studied in animal models, making it a well-characterized compound. However, there are also some limitations to using N-[2-(methylsulfanyl)phenyl]butanamide in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, N-[2-(methylsulfanyl)phenyl]butanamide has a relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-[2-(methylsulfanyl)phenyl]butanamide. One area of research is the potential use of N-[2-(methylsulfanyl)phenyl]butanamide in treating other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of research is the optimization of N-[2-(methylsulfanyl)phenyl]butanamide's pharmacological properties, such as its half-life and bioavailability. Finally, there is a need for further research into the safety and efficacy of N-[2-(methylsulfanyl)phenyl]butanamide in humans, which will require clinical trials.
合成法
N-[2-(methylsulfanyl)phenyl]butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-bromo-4-methylthiophenol with 2-bromoacetophenone in the presence of a base to form 2-(methylsulfanyl)phenyl)-2-oxoethyl bromide. This compound is then reacted with butylamine in the presence of a reducing agent to form N-[2-(methylsulfanyl)phenyl]butanamide.
科学的研究の応用
N-[2-(methylsulfanyl)phenyl]butanamide has been extensively studied for its potential use in treating depression and other mood disorders. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, a region of the brain that is involved in memory and mood regulation. This increase in neurogenesis has been linked to improvements in mood and cognitive function.
特性
製品名 |
N-[2-(methylsulfanyl)phenyl]butanamide |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC名 |
N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H15NOS/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChIキー |
ANZMLOONXZISMQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)






![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
